molecular formula C19H16F2N2O2 B10835023 5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one

5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one

Cat. No.: B10835023
M. Wt: 342.3 g/mol
InChI Key: FBSSVAIINOQLST-UHFFFAOYSA-N
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Description

Compound 21, also known as C21, is a nonpeptide small molecule that is orally bioavailable. It is a specific and high-affinity agonist of the angiotensin II type 2 receptor (AT2R). This compound has been studied for its potential therapeutic effects, particularly in the context of neurological functions and cardiovascular diseases .

Preparation Methods

The synthesis of Compound 21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often disclosed in patents. Industrial production methods typically involve optimizing these synthetic routes to achieve high yield and purity .

Chemical Reactions Analysis

Compound 21 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Compound 21 exerts its effects by binding to the AT2R, which is involved in various physiological processes. Upon binding, it induces the production of anti-inflammatory cytokines such as interleukin-10 and inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha. This leads to reduced inflammation and enhanced tissue repair .

Comparison with Similar Compounds

Compound 21 is unique in its high affinity and specificity for the AT2R. Similar compounds include:

These compounds share some structural similarities but differ in their specific targets and therapeutic applications.

Properties

Molecular Formula

C19H16F2N2O2

Molecular Weight

342.3 g/mol

IUPAC Name

5-[4-(2-aminopropan-2-yl)-2,6-difluorobenzoyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C19H16F2N2O2/c1-19(2,22)10-8-14(20)16(15(21)9-10)17(24)12-4-3-5-13-11(12)6-7-23-18(13)25/h3-9H,22H2,1-2H3,(H,23,25)

InChI Key

FBSSVAIINOQLST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)F)C(=O)C2=CC=CC3=C2C=CNC3=O)F)N

Origin of Product

United States

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